molecular formula C20H30N2O3 B1359516 Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate CAS No. 898763-63-8

Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate

Cat. No.: B1359516
CAS No.: 898763-63-8
M. Wt: 346.5 g/mol
InChI Key: GONDTMNYDRWQRK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-3-25-20(24)7-5-4-6-19(23)18-10-8-17(9-11-18)16-22-14-12-21(2)13-15-22/h8-11H,3-7,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONDTMNYDRWQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643007
Record name Ethyl 6-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-63-8
Record name Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate predominantly involves the condensation of 4-(4-methylpiperazinomethyl)benzaldehyde with ethyl 6-oxohexanoate under basic conditions. The key steps typically include:

  • Starting Materials:

    • 4-(4-methylpiperazinomethyl)benzaldehyde
    • Ethyl 6-oxohexanoate
  • Reagents and Conditions:

    • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: Controlled, often ambient to moderate heating depending on scale and reaction kinetics
  • Reaction Mechanism:

    • The base deprotonates ethyl 6-oxohexanoate to form an enolate intermediate.
    • The enolate attacks the aldehyde carbonyl carbon of 4-(4-methylpiperazinomethyl)benzaldehyde.
    • Subsequent steps lead to the formation of the desired ester product with the piperazinomethylphenyl substituent.

Workup and Purification

Typical workup procedures include:

  • Quenching the reaction with water to deactivate reactive intermediates.
  • Extraction with organic solvents such as ethyl acetate or hexane to separate product from aqueous impurities.
  • Acidification of aqueous layers with dilute hydrochloric acid to precipitate or extract the product.
  • Concentration of organic layers under reduced pressure.
  • Final purification by recrystallization or chromatography.

An example of a detailed workup sequence adapted from related ester syntheses includes:

Step Description
Quenching Addition of water and hexane to stop the reaction
Layer Separation Separation of organic and aqueous layers
Acidification Acidify aqueous layer with dilute HCl, stir for several hours
Extraction Extract product into ethyl acetate
Concentration Evaporate solvent under vacuum
Re-dissolution and Treatment Dissolve in ethyl acetate, add concentrated HCl, stir
Final Concentration Evaporate and dissolve in toluene
Cooling and Precipitation Cool and pour into THF and saturated ammonium chloride
Final Extraction Separate layers, acidify organic layer, stir, add NaOH

This sequence ensures removal of impurities and isolation of the pure ester compound.

Analytical Monitoring

Throughout the synthesis, various analytical techniques are employed to monitor reaction progress and confirm product identity:

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Starting Materials 4-(4-methylpiperazinomethyl)benzaldehyde, ethyl 6-oxohexanoate
Base Sodium hydride or potassium carbonate
Solvent Dimethylformamide (DMF), tetrahydrofuran (THF)
Temperature Ambient to moderate heating (25–60 °C)
Reaction Time Several hours (variable, typically 12–30 hours)
Workup Solvents Water, hexane, ethyl acetate, toluene
Purification Techniques Acid-base extraction, recrystallization, chromatography
Analytical Techniques TLC, NMR, MS, HPLC

Research Findings and Notes

  • The choice of base and solvent critically affects the reaction yield and purity. Sodium hydride in DMF is often preferred for strong deprotonation and solubility.
  • Acidification steps during workup are crucial for isolating the ester product and removing residual amines or salts.
  • Continuous stirring and controlled temperature during acid-base treatments improve product crystallinity and reduce side products.
  • The piperazine substituent requires careful handling to avoid over-alkylation or degradation under harsh conditions.
  • Safety protocols must be strictly observed due to potential irritant properties of reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. This inhibition leads to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 898763-63-8
  • Molecular Formula : C₂₀H₃₀N₂O₃
  • Molecular Weight : 346.47 g/mol
  • Structure: Features a hexanoate backbone with a 4-(4-methylpiperazinomethyl)phenyl substituent at the 6-position, terminating in an ethyl ester group .

Physical and Chemical Properties :

  • Storage : Short-term storage at -4°C (1–2 weeks) and long-term at -20°C (1–2 years) to maintain stability.
Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Features
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate (Target) 898763-63-8 C₂₀H₃₀N₂O₃ 346.47 4-Methylpiperazinomethyl Six-membered piperazine ring with two nitrogen atoms; moderate lipophilicity
Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate N/A C₁₆H₂₃NO₃ 277.36 Ethylphenylamino Smaller substituent; lower molecular weight may enhance solubility
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate 898751-53-6 C₁₉H₂₇NO₄ 333.43 Morpholinomethyl Oxygen-containing morpholine ring; potential for altered hydrogen bonding
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate 898783-39-6 C₁₉H₂₇NO₃S 365.50 Thiomorpholinomethyl Sulfur-containing thiomorpholine; increased lipophilicity and redox activity
Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate 898757-25-0 C₁₈H₂₅NO₃ 303.40 Azetidinomethyl Four-membered azetidine ring; higher ring strain and basicity
Ethyl 6-oxo-6-{4-[(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl}hexanoate 898782-10-0 C₂₃H₃₂O₅ 389.50 Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decyl Rigid spirocyclic structure; potential for unique receptor interactions
Key Findings:

Substituent Impact: Piperazine vs. Morpholine/Thiomorpholine: The target compound’s piperazine group (two nitrogen atoms) offers stronger basicity and hydrogen-bonding capacity compared to morpholine (oxygen) or thiomorpholine (sulfur). Thiomorpholine’s sulfur atom may enhance metabolic stability but increase toxicity risks .

Physicochemical Properties :

  • Lipophilicity : Thiomorpholine and spirocyclic derivatives exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Stability : The spirocyclic compound (CAS 898782-10-0) requires storage at room temperature, contrasting with the target compound’s need for sub-zero conditions .

Commercial Availability :

  • The target compound is available at 95–97% purity (BIOFOUNT, CymitQuimica), while analogues like CAS 898751-53-6 (morpholine derivative) are subject to market fluctuations, with regional pricing data reported in 2025 .

The thiomorpholine derivative (CAS 898783-39-6) may pose additional hazards due to sulfur-related reactivity .

Biological Activity

Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C20_{20}H30_{30}N2_2O3_3 and a molecular weight of 346.47 g/mol, this compound features a hexanoate backbone substituted with a phenyl group and a piperazine moiety, suggesting diverse applications in drug development, especially for neurological and psychiatric disorders.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : Ethyl 6-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}-6-oxohexanoate
  • CAS Number : 898763-63-8
  • Molecular Weight : 346.47 g/mol
  • Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:

  • Anti-cancer Properties : It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in tumor growth.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cells. For instance, it has been tested against several tumorigenic cell lines, yielding promising results that indicate its potential as an anti-cancer agent.

Case Studies

  • Anti-Cancer Activity : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Inflammation Modulation : Another investigation highlighted the compound's ability to downregulate inflammatory markers in macrophages, indicating its therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 6-(2-methylphenyl)-6-oxohexanoateC19_{19}H28_{28}O3_3Lacks piperazine; simpler structure
Ethyl 6-[2-(piperidinomethyl)phenyl]-6-oxohexanoateC20_{20}H30_{30}N2_2O3_3Similar piperidine structure; different substitution pattern
Ethyl 6-[4-bromo-2-methylphenyl]-6-oxohexanoateC19_{19}H26_{26}BrO3_3Contains bromine; potential for different reactivity

The incorporation of the piperazine group in this compound enhances its biological activity compared to these related compounds.

Synthesis and Production Methods

The synthesis of this compound typically involves the reaction between 4-(4-methylpiperazinomethyl)benzaldehyde and ethyl 6-oxohexanoate under basic conditions. Common reagents include sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are utilized to facilitate the reaction.

Safety and Handling

Due to the compound's chemical nature, standard laboratory safety protocols should be followed when handling this compound. Potential hazards include skin and eye irritation; thus, appropriate personal protective equipment (PPE) is recommended.

Q & A

Basic Research Questions

Q. What is the synthetic pathway for Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate, and what intermediates are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including esterification and coupling reactions. For example, analogous compounds (e.g., ethyl 6-oxohexanoate derivatives) are synthesized via condensation of substituted phenyl precursors with activated esters. Key intermediates include the 4-(4-methylpiperazinomethyl)phenyl moiety, which is coupled to the hexanoate backbone using carbodiimide-mediated amidation or nucleophilic substitution . Yield optimization relies on stoichiometric control (e.g., 3.0 equivalents of aromatic amines) and catalysts like thioacetic acid under reflux conditions .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Structural confirmation employs FT-IR to identify functional groups (e.g., ester C=O at ~1734 cm⁻¹, amide bands at ~1691 cm⁻¹) and NMR (¹H/¹³C) to assign protons and carbons in the piperazine and phenyl rings. X-ray crystallography (monoclinic system, space group P21/n) resolves bond angles (e.g., 118.30° for C–C–C in aromatic systems) and confirms the semi-chair conformation of heterocyclic moieties .

Q. What solvent systems are optimal for dissolving the compound during synthesis and bioassays?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for synthesis due to the compound’s hydrophobic naphthyl-like groups. Ethanol or methanol is used for recrystallization, as evidenced by protocols yielding 65–70% purity after solvent evaporation . For biological testing, aqueous buffers with <5% DMSO ensure solubility without precipitation .

Advanced Research Questions

Q. How does the 4-methylpiperazinomethyl group influence the compound’s pharmacokinetic properties and target binding?

  • Methodological Answer : The piperazine moiety enhances solubility via protonation at physiological pH and facilitates interactions with biological targets (e.g., ion channels, enzymes) through hydrogen bonding. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like TRPA1 receptors, guided by the compound’s semi-chair conformation and hydrogen-bonding motifs (O–H⋯O, N–H⋯N) observed in crystal structures .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. anticancer assays) are analyzed by:

  • Dose-response profiling : Testing IC₅₀ values across concentrations (e.g., 0.1–100 µM).
  • Structural analogs : Comparing positional isomers (e.g., 2-naphthyl vs. 1-naphthyl derivatives) to isolate substituent effects .
  • Cellular uptake studies : Using fluorescently tagged analogs to correlate intracellular concentration with efficacy .

Q. How are molecular dynamics (MD) simulations applied to predict the compound’s stability in biological environments?

  • Methodological Answer : MD simulations (e.g., GROMACS) model the compound’s behavior in lipid bilayers or serum proteins. Parameters include:

  • Conformational flexibility : Assessing the piperazine ring’s puckering (angle 105.5°–179.97°) under thermal fluctuations .
  • Hydrogen-bond networks : Validating intramolecular interactions (e.g., O–H⋯O) observed in X-ray structures .

Q. What role do substituents on the phenyl ring play in modulating the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) increase aromatic ring reactivity in electrophilic substitution, while electron-withdrawing groups (e.g., nitro) stabilize intermediates in coupling reactions. Hammett σ constants and DFT calculations (e.g., Gaussian09) predict substituent effects on reaction rates and regioselectivity .

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